molecular formula C10H5ClFN5O B14583048 7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)-6-fluoroquinolin-4(3H)-one CAS No. 61338-67-8

7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)-6-fluoroquinolin-4(3H)-one

Cat. No.: B14583048
CAS No.: 61338-67-8
M. Wt: 265.63 g/mol
InChI Key: YPQMCLAXSXFNQY-UHFFFAOYSA-N
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Description

7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)-6-fluoroquinolin-4(3H)-one is a synthetic organic compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)-6-fluoroquinolin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and fluorinated compounds. The key steps may involve:

    Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.

    Cyclization: Formation of the quinoline core through cyclization reactions.

    Tetrazole Formation: Introduction of the tetrazole ring via cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring, potentially forming amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

Scientific Research Applications

7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)-6-fluoroquinolin-4(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with bacterial enzymes and DNA. The quinolone core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The tetrazole ring may enhance binding affinity and specificity, leading to increased antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic.

    Levofloxacin: Another fluoroquinolone with broad-spectrum activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)-6-fluoroquinolin-4(3H)-one stands out due to its unique combination of a quinolone core and a tetrazole ring. This structural feature may confer enhanced biological activity and specificity compared to other quinolones.

Properties

CAS No.

61338-67-8

Molecular Formula

C10H5ClFN5O

Molecular Weight

265.63 g/mol

IUPAC Name

7-chloro-6-fluoro-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one

InChI

InChI=1S/C10H5ClFN5O/c11-6-2-8-4(1-7(6)12)9(18)5(3-13-8)10-14-16-17-15-10/h1-3H,(H,13,18)(H,14,15,16,17)

InChI Key

YPQMCLAXSXFNQY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C3=NNN=N3

Origin of Product

United States

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